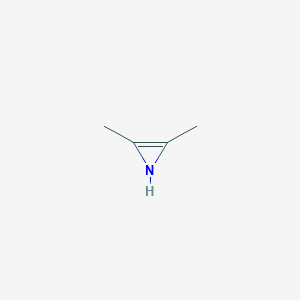

2,3-Dimethyl-1H-azirene

Description

Properties

CAS No. |

90990-90-2 |

|---|---|

Molecular Formula |

C4H7N |

Molecular Weight |

69.11 g/mol |

IUPAC Name |

2,3-dimethyl-1H-azirine |

InChI |

InChI=1S/C4H7N/c1-3-4(2)5-3/h5H,1-2H3 |

InChI Key |

ICPLWKFOEMZPPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N1)C |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of 2,3 Dimethyl 1h Azirene

Photochemical Pathways for In Situ Formation

Photochemistry offers a powerful tool for the generation of high-energy molecules like 1H-azirenes under controlled conditions. The input of light energy can drive reactions that are thermodynamically unfavorable, enabling the formation of strained ring systems from stable precursors.

A key photochemical route to 2,3-dimethyl-1H-azirene involves the reaction of but-2-yne with hydrazoic acid. This method relies on the photochemical activation of hydrazoic acid to produce singlet imidogen (B1232750) (NH), which then adds across the triple bond of the alkyne. The resulting intermediate, a vinyl azide (B81097), can then undergo photochemically induced cyclization and elimination of dinitrogen to yield the desired 2,3-dimethyl-1H-azirene.

The process can be summarized by the following steps:

Photolysis of Hydrazoic Acid: Irradiation of hydrazoic acid (HN₃) with ultraviolet light generates highly reactive singlet imidogen (:NH).

Addition to Alkyne: The singlet imidogen adds to but-2-yne in a concerted fashion to form 2-azidobut-2-ene.

Cyclization and Nitrogen Elimination: Subsequent irradiation of 2-azidobut-2-ene promotes the extrusion of molecular nitrogen (N₂) and the formation of the strained 2,3-dimethyl-1H-azirene ring.

This pathway is particularly significant as it allows for the direct formation of the azirene ring from simple, readily available starting materials. The reaction is typically carried out in an inert matrix at low temperatures to trap and study the transient azirene species.

Another important photochemical strategy involves the photorearrangement of suitable precursor molecules. Isomeric structures or larger ring systems containing the necessary atoms can be induced to rearrange into the 2,3-dimethyl-1H-azirene framework upon irradiation. A common approach is the photolysis of vinyl azides or isoxazoles. For instance, the photolysis of a specifically substituted vinyl azide can lead to the elimination of nitrogen gas and the formation of the azirene ring.

The efficiency and outcome of these photorearrangements are highly dependent on the wavelength of light used and the specific substitution pattern of the precursor molecule. These reactions often proceed through a nitrene intermediate, which then cyclizes to form the azirene.

Thermal Activation Routes Leading to Transient 1H-Azirenes

Thermal activation provides an alternative means of generating 2,3-dimethyl-1H-azirene. In these methods, heat is used to overcome the activation energy barrier for the decomposition of a precursor molecule, leading to the formation of the transient azirene. A well-established thermal route is the pyrolysis of triazolines. For example, a appropriately substituted 1,2,3-triazoline (B1256620) can be heated to induce the elimination of a stable molecule, such as an imine, to yield the desired azirene.

The high temperatures required for these reactions often lead to rapid decomposition of the formed 2,3-dimethyl-1H-azirene, making its direct observation challenging. Therefore, these thermal methods are often employed in flash vacuum pyrolysis (FVP) setups, where the products are immediately quenched at low temperatures or trapped by a reactive species.

Indirect Generation through Mechanistic Intermediates

In many chemical reactions, 2,3-dimethyl-1H-azirene is not the intended product but is proposed as a fleeting intermediate that rapidly rearranges to a more stable species. Its existence is often inferred from the final products of the reaction and through mechanistic studies, including isotopic labeling experiments. For instance, in certain thermal or photochemical rearrangements of nitrogen-containing heterocyclic compounds, the intermediacy of 2,3-dimethyl-1H-azirene can explain the observed product distribution. The transient azirene, once formed, can undergo ring-opening to a vinyl nitrene, which can then rearrange to various stable products.

Mechanistic Investigations of 2,3 Dimethyl 1h Azirene Transformations

Unimolecular Decomposition and Ring Opening Processes

As a highly strained and antiaromatic molecule, 2,3-Dimethyl-1H-azirene is exceptionally labile and readily undergoes unimolecular decomposition through various ring-opening pathways. These processes are often initiated thermally or photochemically and lead to the formation of more stable isomeric structures.

Pathways to Ketenimines via Methyl Migration

One of the principal transformation pathways for 2,3-Dimethyl-1H-azirene involves a ring-opening reaction coupled with a methyl group migration to form dimethylketenimine. Experimental evidence for this transformation comes from the photolysis of hydrazoic acid in the presence of but-2-yne within a 12 K argon matrix. thieme-connect.de The major product identified via IR spectroscopy was dimethylketenimine. thieme-connect.de The formation of this product is rationalized by the initial formation of 2,3-dimethyl-1H-azirene as a transient intermediate, which then undergoes a rapid ring-opening and subsequent 1,2-methyl shift.

This rearrangement is a key process, converting the unstable, cyclic azirene structure into a more stable, acyclic ketenimine. The driving force for this transformation is the release of ring strain and the disruption of the antiaromatic 4π-electron system of the 1H-azirine ring.

Formation of Vinyl Nitrenes and Other Intermediates

In addition to the direct rearrangement to ketenimines, the decomposition of substituted azirines can also proceed through the formation of vinyl nitrene intermediates. rsc.orgnih.gov For instance, the thermal rearrangement of 2H-azirines into indoles provides strong evidence for the intermediacy of vinyl nitrenes. rsc.org In a related example, the flash vacuum thermolysis of 3,3-dimethyl-2-phenyl-1-azirene reveals two competing reaction pathways. One path leads to a nitrile ylide, while the other proceeds through a vinyl nitrene intermediate, which subsequently forms a ketenimine. researchgate.net

By analogy, it is proposed that 2,3-Dimethyl-1H-azirene can also undergo C-C bond cleavage to form a transient vinyl nitrene. This highly reactive species can then undergo further reactions, including cyclization to form other heterocyclic systems or rearrangement to the aforementioned dimethylketenimine. The formation of vinyl nitrenes represents a critical branch point in the potential energy surface of azirene decomposition, leading to a variety of possible products. nih.gov

Intramolecular Rearrangements and Tautomerization Dynamics

The chemistry of 1H-azirines is characterized by a landscape of competing intramolecular rearrangements. rsc.org The rearrangement of less stable carbene intermediates to more stable ones via a 1H-azirine intermediate has been proposed in the photolysis of certain 1-aryl-1,2,3-triazoles, providing evidence for the role of these antiaromatic rings as transient participants in complex reaction cascades. rsc.org

While specific studies on the tautomerization of 2,3-Dimethyl-1H-azirene are not extensively documented due to its transient nature, computational studies on related systems, such as aziridine-2,3-dione, have explored keto-enol tautomerism. researchgate.net Such studies provide a theoretical framework for understanding potential tautomeric equilibria in substituted azirine systems. The high reactivity and short lifetime of 1H-azirines, in general, suggest that any tautomeric forms would be highly unstable and readily interconvert or decompose. rsc.orgscispace.com

Reactivity Towards External Reagents as a Transient Species

The transient nature of 2,3-Dimethyl-1H-azirene makes its direct reaction with external reagents challenging to study. However, its role as a fleeting intermediate in various chemical transformations implies a high degree of reactivity. The pyrolysis of 1,2,3-triazoles, for example, is rationalized by the formation of 1H-azirine intermediates, which then dictate the final product distribution through their subsequent reactions. rsc.org

Studies on the dimerization of related 2H-azirines, such as the palladium-catalyzed reaction of 2,3-diphenylazirine which yields dihydropyrimidines and diazabicyclohexenes, suggest that self-reaction pathways are plausible for transient azirines. nih.gov Furthermore, the reactions of 2H-azirine-2-carboxylates with nucleophiles like N,N-diethylhydroxylamine, which proceed through the formation of an intermediate aziridine (B145994) followed by ring-opening, provide a model for how transient 2,3-Dimethyl-1H-azirene might interact with external reagents. nih.gov These reactions highlight the electrophilic nature of the azirine ring, which is susceptible to attack by nucleophiles, leading to ring-opened products.

Theoretical and Computational Studies on 2,3 Dimethyl 1h Azirene

Electronic Structure and Bonding Analysis of the 1H-Azirene Ring

The 1H-azirine ring system, the parent structure of 2,3-dimethyl-1H-azirene, is characterized by a three-membered ring containing a nitrogen atom and a carbon-carbon double bond. This arrangement results in a highly strained and electronically unusual molecule.

Key Features of the 1H-Azirene Ring:

Anti-Aromaticity: With four π-electrons (two from the C=C bond and two from the nitrogen lone pair) in a cyclic system, the 1H-azirine ring is classified as anti-aromatic. This is a major contributing factor to its high reactivity and inherent instability. rsc.orgsemanticscholar.org

Ring Strain: Like all three-membered rings, the 1H-azirene nucleus suffers from significant angle strain, as the internal bond angles are forced to deviate substantially from their ideal values. The ring strain for the related 2H-azirines has been calculated to be in the range of 44–47 kcal/mol.

Bonding Characteristics: Computational studies on related 2H-azirine structures have revealed unusually long C-N bonds, which can influence the mode of ring-opening in thermal reactions. While direct data for 2,3-dimethyl-1H-azirene is scarce, it is anticipated that the C-N bonds would also be elongated due to ring strain and electronic repulsion. The C=C double bond within the small ring is also under considerable strain, which contributes to its reactivity.

The substitution of two methyl groups at the C2 and C3 positions introduces electronic and steric effects. The electron-donating nature of the methyl groups would slightly modulate the electronic properties of the double bond. Steric interactions between the methyl groups, particularly in the cis-isomer, would further increase the ring strain.

Energetic Profiles of Reaction Pathways

Computational methods are crucial for mapping the potential energy surfaces of reactions involving 2,3-dimethyl-1H-azirene, allowing for the determination of activation barriers and the relative stabilities of intermediates and transition states.

Activation Barriers for Ring Opening and Rearrangement

The high degree of ring strain and anti-aromatic character make 1H-azirines prone to undergo rapid ring-opening and rearrangement reactions. The primary and most facile reaction is the tautomerization to the more stable 2H-azirine isomer. rsc.orgijcce.ac.ir

Computational studies on the ring-opening of related three-membered heterocycles provide insight into the factors governing these processes. For instance, the activation energy for the ring-opening of aziridines is significantly influenced by substituents. nih.gov Electron-withdrawing groups on the nitrogen atom have been shown to substantially lower the activation barrier. nih.gov Conversely, alkyl groups, such as the methyl groups in 2,3-dimethyl-1H-azirene, are expected to have a less pronounced effect on the activation energy for N-H bond cleavage, but they would play a significant role in the stability of the resulting intermediates.

A key reaction pathway for 2H-azirines, the more stable tautomers, is the cleavage of the C-C or C-N bond upon photochemical excitation. researchgate.net For methyl 3-methyl-2H-azirine-2-carboxylate, density functional theory (DFT) calculations have shown that cleavage of the C-N bond is preferred, a behavior attributed to the influence of the electron-withdrawing substituent. researchgate.net For 2,3-dimethyl-1H-azirene, computational modeling would be essential to determine the preferred pathway for ring-opening, which could lead to the formation of vinyl nitrenes or other reactive intermediates.

| Compound | Reaction | Activation Energy (ΔE≠, kcal/mol) | Computational Method |

|---|---|---|---|

| Aziridine (B145994) (Parent) | SN2 Ring Opening | 32.1 | OLYP/QZ4P |

| Epoxide (Parent) | SN2 Ring Opening | 16.6 | OLYP/QZ4P |

| 2H-Azirine derivative | EnT-induced C-C bond cleavage | 3.3 | B3LYP(D3)/def2-SVP//ωB97X-D3/def2-TZVPP |

| 2H-Azirine derivative | EnT-induced C-N bond cleavage | 7.3 | B3LYP(D3)/def2-SVP//ωB97X-D3/def2-TZVPP |

Relative Stabilities of Isomeric and Transition States

Theoretical calculations consistently show that 1H-azirines are significantly less stable than their corresponding 2H-azirine tautomers. rsc.orgsemanticscholar.orgijcce.ac.ir This energy difference is the thermodynamic driving force for the rapid isomerization. For 2,3-dimethyl-1H-azirene, two diastereomers exist: cis-2,3-dimethyl-1H-azirene and trans-2,3-dimethyl-1H-azirene.

Studies on analogous 2,3-disubstituted aziridines have shown that the relative stability of cis and trans isomers is influenced by the substituent on the nitrogen atom and steric effects. nih.gov For instance, molecular orbital calculations at the MP2/6-31G/RHF/6-31G level of theory indicated that for some N-substituted aziridines, the cis isomer is preferred. nih.gov However, steric repulsion between bulky substituents generally destabilizes the cis isomer. nih.govyoutube.com In the case of 2,3-dimethyl-1H-azirene, the trans isomer is expected to be more stable than the cis isomer due to the steric strain from the two methyl groups being on the same side of the ring in the cis configuration. youtube.com

| Isomeric Pair | Generally More Stable Isomer | Key Influencing Factors | Supporting Evidence/Analogy |

|---|---|---|---|

| 1H-Azirine vs. 2H-Azirine | 2H-Azirine | Aromaticity (2H) vs. Anti-aromaticity (1H) | DFT calculations and general chemical principles rsc.orgsemanticscholar.org |

| cis- vs. trans-2,3-dimethyl-1H-azirene | trans | Steric strain between methyl groups | Analogous stability in substituted cycloalkanes and aziridines nih.govyoutube.com |

| cis- vs. trans-Hydrindanones | cis (often) | Ring fusion strain | Isomerization experiments and MM2 calculations mdpi.comnih.gov |

Predictive Computational Modeling of Reactivity and Selectivity

Predictive computational modeling, primarily using Density Functional Theory (DFT), is a cornerstone for understanding the chemical behavior of highly reactive species like 2,3-dimethyl-1H-azirene. These models can forecast reaction outcomes and elucidate mechanisms without the need for challenging experiments.

By calculating the energies of reactants, products, and transition states, computational models can predict the feasibility and selectivity of various reaction pathways. For instance, in cycloaddition reactions, a common fate of reactive intermediates derived from azirines, frontier molecular orbital (FMO) theory can be applied to the computed orbitals to predict regioselectivity and stereoselectivity.

Furthermore, computational models can be used to design novel reactions. By systematically changing substituents on the azirine ring in a computational model, chemists can screen for derivatives with desired reactivity or stability. This in silico approach accelerates the discovery of new chemical transformations.

Advanced Quantum Chemical Methodologies Applied to Azirene Systems

A variety of sophisticated quantum chemical methods are employed to study azirene systems, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT): This is the most widely used method for studying molecules of this size due to its excellent balance of cost and accuracy. Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to optimize geometries and calculate energies. researchgate.netresearchgate.net For more accurate energy calculations, especially for reaction barriers, other functionals or more extensive basis sets might be employed.

Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that provides a higher level of theory than standard DFT for calculating electron correlation effects. It has been used to investigate the relative stabilities of substituted aziridines. nih.gov

Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are composite methods that aim to extrapolate to the complete basis set limit, providing highly accurate energies for small molecules. researchgate.net These are valuable for benchmarking the results from less computationally expensive methods.

Multiconfigurational Methods (CASSCF): For species with significant static correlation, such as certain vinyl nitrene intermediates that can arise from azirine ring-opening, single-reference methods like DFT and MP2 may be inadequate. researchgate.net In such cases, multiconfigurational self-consistent field (CASSCF) calculations are necessary to correctly describe the electronic structure. researchgate.net

The choice of method depends on the specific property being investigated. While DFT is often sufficient for geometry optimizations and relative energy comparisons, more accurate methods may be required for calculating precise reaction barriers or describing electronically complex transition states.

Spectroscopic Characterization of Transient 1h Azirene Species

Matrix Isolation Techniques for Low-Temperature Detection

The primary challenge in studying transient species like 1H-azirenes is their inherent instability and high reactivity. uc.pt Matrix isolation is a powerful technique designed to overcome this by trapping individual molecules of a reactive species in a rigid, inert matrix at cryogenic temperatures. uc.ptnih.gov This method effectively isolates the transient molecules from each other, preventing bimolecular reactions and providing a sufficiently long lifetime for spectroscopic analysis. uc.pt

The process involves co-depositing the precursor of the transient species with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface, typically cooled to around 10 Kelvin. nih.govscispace.com The inert gas solidifies, forming a crystalline lattice that encages the precursor molecules. Subsequent in-situ generation of the transient species, often through photolysis, allows for its spectroscopic investigation within the protective environment of the matrix. nih.govnih.gov

Infrared Spectroscopy for Vibrational Signatures

Infrared (IR) spectroscopy is a cornerstone technique in matrix isolation studies, as it provides detailed information about the molecular structure through its vibrational modes. nih.gov Each molecule possesses a unique set of vibrational frequencies, which are observed as absorption bands in the IR spectrum. By comparing the experimental IR spectrum of a trapped species with theoretical calculations, typically performed using Density Functional Theory (DFT), chemists can confidently identify the transient molecule and elucidate its structure. nih.govconicet.gov.ar

In the context of azirene chemistry, a study on a related compound, methyl 3-methyl-2H-azirine-2-carboxylate (MMAC), provides a clear example of this approach. nih.govscispace.com While not 2,3-dimethyl-1H-azirene, the principles of its characterization are directly applicable. The researchers were able to identify two conformers of MMAC trapped in an argon matrix by comparing the experimental IR spectrum with the calculated spectra for each conformer. scispace.com

Table 1: Experimental and Calculated Vibrational Frequencies for a 2H-Azirene Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | 1740 | 1779 |

| C=N stretch | 1645 | 1682 |

| Ring deformation | 1220 | 1247 |

| CH₃ rock | 1115 | 1139 |

Data derived from a study on a related 2H-azirine derivative and presented for illustrative purposes.

This powerful combination of matrix isolation and IR spectroscopy allows for the unambiguous identification of highly reactive species that would otherwise be impossible to study.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy complements IR spectroscopy by probing the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. nih.gov The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. physchemres.org For transient species like 1H-azirenes, which are often colored, UV-Vis spectroscopy can be a crucial tool for their detection and for monitoring their formation and decay.

Time-Resolved Spectroscopic Approaches for Kinetic Elucidation

While matrix isolation provides a static snapshot of a transient species, time-resolved spectroscopy allows for the study of its dynamic behavior. These techniques monitor spectroscopic changes as a function of time, providing valuable kinetic information about the formation and decay of transient intermediates. conicet.gov.ar

In a typical time-resolved experiment, a short pulse of light (from a laser, for example) is used to generate the transient species. A second, weaker probe beam is then used to record the spectrum of the species at different time delays after the initial pulse. By analyzing the changes in the absorption bands over time, the rate constants and lifetimes of the transient species can be determined.

For the photochemical reactions of 2H-azirines, which can lead to the formation of transient 1H-azirene intermediates, time-resolved IR or UV-Vis spectroscopy would be invaluable in mapping out the reaction pathways and understanding the kinetics of the various competing processes, such as ring-opening and rearrangements. nih.govresearchgate.net

Challenges and Strategies for Direct Spectroscopic Observation of 1H-Azirenes

The direct spectroscopic observation of 1H-azirenes is fraught with challenges due to their extreme reactivity and short lifetimes. uc.pt The high degree of ring strain makes them prone to rapid isomerization to more stable structures, such as vinyl nitrenes or other heterocyclic systems.

Key Challenges:

Inherent Instability: The antiaromatic character and ring strain of the 1H-azirene ring system lead to a very low activation barrier for rearrangement.

Co-existence with Other Species: The generation of 1H-azirenes often occurs in a complex mixture of precursors, other intermediates, and final products, making it difficult to isolate their spectroscopic signatures.

Low Concentrations: The transient nature of 1H-azirenes means that they are typically present in very low concentrations, requiring highly sensitive spectroscopic techniques for their detection.

Strategies for Overcoming Challenges:

Cryogenic Matrix Isolation: As discussed, this is the most effective strategy for stabilizing and observing transient species like 1H-azirenes. uc.pt

Precursor Design: The choice of precursor molecule is crucial. Precursors that can be photochemically or thermally converted to the desired 1H-azirene with high efficiency and minimal side reactions are essential.

Computational Support: Theoretical calculations of spectroscopic properties (IR frequencies, UV-Vis absorption maxima) are indispensable for identifying the experimental signatures of the transient species within a complex spectrum. nih.gov

Isotopic Labeling: The use of isotopic substitution (e.g., replacing ¹H with ²H or ¹²C with ¹³C) can help to confirm the identity of a transient species by observing the expected shifts in its vibrational frequencies.

Role of 2,3 Dimethyl 1h Azirene As a Synthetic Intermediate in Organic Synthesis

Synthesis of Substituted Ketenimines

While not always isolated, 2,3-dimethyl-2H-azirene can act as a precursor to substituted ketenimines through rearrangement reactions. The cleavage of the C2-C3 bond of the azirine ring can lead to the formation of a vinyl nitrene intermediate, which can then rearrange to a ketenimine.

Furthermore, the photochemical isomerization of appropriately substituted isoxazoles can proceed through an acyl azirine intermediate, which upon rearrangement, can yield ketenimines. Although direct examples starting with isolated 2,3-dimethyl-1H-azirene are not prevalent in the literature, the intermediacy of such species in these transformations is well-established. These ketenimines are highly electrophilic and can be trapped by various nucleophiles, leading to a variety of acyclic and heterocyclic products.

Contribution to the Construction of Other Heterocyclic Architectures

One of the most significant applications of 2,3-dimethyl-2H-azirene in organic synthesis is its ability to serve as a precursor to nitrile ylides. Photolysis of 2,3-dimethyl-2H-azirene induces cleavage of the C2-C3 bond, leading to the formation of a highly reactive nitrile ylide intermediate. This 1,3-dipole can then be trapped in situ by a variety of dipolarophiles in [3+2] cycloaddition reactions, providing a powerful method for the construction of five-membered heterocyclic rings.

Recent research has demonstrated a novel cascade energy transfer mechanism for the generation of gem-dimethyl-2H-azirine intermediates in situ from cyclic oxime esters. acs.org These intermediates then undergo a formal [3+2] cycloaddition with a range of electrophiles, leading to the formation of various partially saturated N-heterocycles with high regio- and diastereoselectivity. acs.org

The scope of this transformation is broad, allowing for the synthesis of highly substituted 1-pyrrolines, 2H-pyrroles, and oxazol-5(2H)-imines. The reaction conditions are mild, typically involving a photoredox catalyst under visible light irradiation at room temperature. acs.org

Table 1: Synthesis of Heterocycles via Formal [3+2] Cycloaddition of an in situ Generated 2,2-Dimethyl-2H-azirine Intermediate acs.org

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-Benzylidenemalononitrile | Substituted 1-Pyrroline | 85 | >20:1 |

| N-(4-Chlorobenzylidene)malononitrile | Substituted 1-Pyrroline | 81 | >20:1 |

| N-(4-Fluorobenzylidene)malononitrile | Substituted 1-Pyrroline | 78 | >20:1 |

| Diethyl (phenylmethylene)malonate | Substituted 1-Pyrroline | 75 | >20:1 |

| Diphenylacetylene | Substituted 2H-Pyrrole | 65 | - |

| Phenyl isocyanate | Substituted Oxazol-5(2H)-imine | 72 | - |

| 4-Chlorophenyl isocyanate | Substituted Oxazol-5(2H)-imine | 70 | - |

Reaction conditions: cyclic oxime ester (1 equiv.), electrophile (2 equiv.), Ir-F catalyst (1 mol%), PhCF3 (0.1 M), blue LEDs, room temperature, 3 h. Yields are for the isolated product.

The high degree of stereocontrol observed in these reactions makes this a particularly valuable method for the synthesis of complex, three-dimensional heterocyclic structures. acs.org

Participation in Cascade and Multicomponent Reactions

The high reactivity of the 2,3-dimethyl-2H-azirene intermediate makes it an ideal participant in cascade and multicomponent reactions. In these processes, the azirine is typically generated in situ and rapidly consumed in subsequent transformations, allowing for the construction of complex molecules in a single synthetic operation. This approach is highly efficient, minimizing the need for purification of intermediates and reducing waste.

The previously mentioned formal [3+2] cycloaddition is a prime example of a cascade reaction where the generation of the 2,2-dimethyl-2H-azirene intermediate is the initial step in a sequence that leads to the final heterocyclic product. acs.org This strategy avoids the need to handle the potentially unstable azirine directly. acs.org

In a broader context, 2H-azirines can participate in multicomponent reactions where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. For instance, the reaction of a 2H-azirine, a carboxylic acid, and a third component like an isocyanide could, in principle, lead to the formation of complex acyclic or heterocyclic structures. While specific examples detailing the use of isolated 2,3-dimethyl-1H-azirene in named multicomponent reactions are scarce, its potential as a reactive intermediate in the design of new multicomponent processes is significant. The ability of the azirine ring to undergo cleavage and participate in various bond-forming events makes it an attractive building block for the discovery of novel and efficient synthetic methodologies.

Advanced Research Methodologies and Techniques in Studying Unstable Azirenes

Cryogenic Isolation and Detection Methods

The study of highly reactive and unstable molecules like 2,3-dimethyl-1H-azirene heavily relies on cryogenic isolation techniques, most notably matrix isolation. rsc.orguc.pt This method involves trapping the molecule of interest in an inert, solid matrix at very low temperatures, typically using noble gases like argon or nitrogen. rsc.orgnsf.gov The extreme cold and the inert environment prevent the reactive species from decomposing or reacting with itself, thus allowing for its direct spectroscopic observation.

The process begins with the generation of the azirene, often through the photolysis of a stable precursor like a vinyl azide (B81097), in the gas phase. This gaseous mixture is then co-deposited with a large excess of the matrix gas onto a cryogenic surface, such as a cesium iodide (CsI) window cooled to temperatures as low as 10 Kelvin. nsf.gov Once trapped within the solid, transparent matrix, the isolated azirene can be studied using various spectroscopic methods.

Infrared (IR) spectroscopy is a particularly powerful tool in this context. rsc.orguc.pt The vibrational frequencies of the trapped molecule are measured and provide a unique fingerprint for its identification. By comparing the experimental IR spectrum with theoretical spectra calculated using computational methods, researchers can confirm the structure of the isolated species. uc.ptnsf.gov

For instance, studies on related substituted 2H-azirines have successfully utilized matrix isolation IR spectroscopy to characterize the primary photoproducts of their precursor vinyl azides. rsc.org In the case of methyl 3-methyl-2H-azirine-2-carboxylate, researchers were able to isolate and identify two different conformers of the molecule within an argon matrix. nsf.gov This level of detail is crucial for understanding the fundamental properties and reactivity of the strained azirene ring system.

Table 1: Key Aspects of Cryogenic Isolation for Unstable Azirenes

| Technique Component | Description | Relevance to 2,3-Dimethyl-1H-azirene |

| Matrix Material | Inert gases such as Argon (Ar) or Nitrogen (N₂) are commonly used. | Provides an inert cage, preventing dimerization or reaction of the highly reactive azirene. |

| Temperature | Typically between 10-20 Kelvin. | Suppresses thermal decomposition pathways, allowing for a longer lifetime of the isolated molecule. |

| Detection Method | Primarily Fourier-Transform Infrared (FTIR) Spectroscopy. | Allows for the vibrational characterization and structural confirmation of the trapped azirene and its isomers. |

| Precursor | Often generated from the photolysis of a corresponding vinyl azide. | A likely synthetic route for generating 2,3-dimethyl-1H-azirene for in-situ study. |

Ultrafast Spectroscopy for Reaction Dynamics

To directly observe the rapid transformations that 2,3-dimethyl-1H-azirene undergoes, researchers employ ultrafast spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy. nsf.govnsc.ru These methods use short pulses of laser light to initiate a reaction and then probe the subsequent changes in the system on extremely short timescales.

In a typical experiment, a "pump" laser pulse excites the precursor molecule, leading to the formation of the azirene and its subsequent reactive intermediates. A second, "probe" laser pulse, delayed by a precisely controlled time, is then used to measure the absorption spectrum of the species present in the sample. nsc.ru By varying the delay between the pump and probe pulses, a "movie" of the reaction can be constructed, revealing the lifetimes and spectral signatures of transient species.

For example, laser flash photolysis studies on phenyl-substituted 2H-azirines have been instrumental in detecting and characterizing key intermediates in their photochemical reactions. nsf.gov Upon photoexcitation, these azirines can undergo ring-opening to form highly reactive species such as nitrile ylides and vinylnitrenes. nsf.govresearchgate.net Nanosecond transient absorption spectroscopy has been used to record the absorption spectra of these intermediates, providing insights into their electronic structure and decay kinetics. nsf.gov

Femtosecond transient absorption spectroscopy offers even greater time resolution, allowing for the observation of the very first steps of the photoreaction, including the dynamics of the excited states and the process of bond cleavage itself. While specific data on 2,3-dimethyl-1H-azirene is limited, the principles established from studies on analogous systems demonstrate the power of ultrafast spectroscopy to unravel the complex reaction pathways of unstable azirenes.

Table 2: Application of Ultrafast Spectroscopy to Azirene Photochemistry

| Technique | Timescale | Information Gained | Relevance to 2,3-Dimethyl-1H-azirene |

| Nanosecond Laser Flash Photolysis | Nanoseconds (10⁻⁹ s) | Detection and characterization of longer-lived transient intermediates like nitrile ylides and triplet vinylnitrenes. nsf.gov | Would allow for the study of the decay pathways of the primary photoproducts of 2,3-dimethyl-1H-azirene. |

| Femtosecond Transient Absorption | Femtoseconds (10⁻¹⁵ s) to Picoseconds (10⁻¹² s) | Observation of the initial excited state dynamics, bond-breaking events, and the formation of primary photoproducts. | Could reveal the mechanism of ring-opening and the formation of the initial transient species from the excited azirene. |

Synergistic Experimental and Computational Approaches

A comprehensive understanding of unstable azirenes like 2,3-dimethyl-1H-azirene is best achieved through a synergistic approach that combines experimental techniques with high-level computational methods. nsf.govresearchgate.net This combination allows for a more robust interpretation of experimental data and provides deeper insights into the underlying chemical processes.

Density Functional Theory (DFT) is a widely used computational method in this field. nsf.govresearchgate.net DFT calculations can be used to predict the geometric structures, relative energies, and vibrational frequencies of the parent azirene, as well as its various isomers and transient intermediates. nsf.gov These theoretical predictions are invaluable for interpreting experimental results.

For instance, in matrix isolation studies, the calculated IR spectra of potential photoproducts can be compared with the experimentally measured spectra to confidently identify the species trapped in the cryogenic matrix. nsf.gov This was demonstrated in the study of methyl 3-methyl-2H-azirine-2-carboxylate, where DFT calculations were essential for assigning the observed IR bands to specific conformers of the azirine and its photoproducts, a nitrile ylide and a ketene (B1206846) imine. nsf.gov

Furthermore, computational chemistry can be used to map out the potential energy surfaces of the reactions, identifying the transition states and calculating the energy barriers for different reaction pathways. researchgate.net This information helps to explain why certain products are formed preferentially over others and provides a detailed mechanistic picture that is often difficult to obtain from experiments alone. The combination of ultrafast spectroscopy with computational modeling is also powerful, as theoretical calculations of the electronic absorption spectra of transient species can aid in the assignment of the experimentally observed transient absorption bands. researchgate.net

By integrating these advanced experimental and computational methodologies, researchers can piece together a detailed picture of the structure, stability, and reactivity of highly unstable molecules such as 2,3-dimethyl-1H-azirene.

Future Research Directions and Outlook in 1h Azirene Chemistry

Development of Stabilized 1H-Azirene Systems for Extended Study

The primary obstacle in studying 1H-azirines is their extreme instability. scispace.com Unlike their more stable 2H-azirine tautomers, 1H-azirines are antiaromatic and highly reactive, making their isolation under standard conditions an unresolved challenge. researchgate.netrsc.org Past reports on the synthesis of isolable 1H-azirines have later been demonstrated to be cases of misidentification. researchgate.netscispace.comresearchgate.net

Future progress hinges on developing strategies to kinetically and thermodynamically stabilize the 1H-azirine ring system. Research in this area is pursuing several promising avenues:

Steric Shielding: The introduction of bulky substituents at the three ring positions could physically encumber the molecule, preventing intermolecular reactions and inhibiting the rearrangement pathways that lead to its decomposition. The Thorpe-Ingold effect, where gem-dimethyl substitution favors ring closure, is a principle that could be computationally explored for stabilizing the azirine ring itself. acs.org

Electronic Stabilization: While inherently antiaromatic, the electronic character of the 1H-azirine ring can be modulated by substituents. Electron-withdrawing or electron-donating groups could potentially alter the energy landscape, reducing the driving force for decomposition.

Host-Guest Chemistry and Matrix Isolation: Encapsulating a 1H-azirene within a supramolecular host, such as a cyclodextrin (B1172386) or a molecular cage, could provide a stabilizing environment that isolates it from reactive partners. This approach is conceptually similar to matrix isolation techniques, where reactive species are trapped in an inert gas matrix at cryogenic temperatures. Indeed, the tentative spectroscopic observation of 2,3-dimethyl-1H-azirene was achieved in an argon matrix at 12 K. thieme-connect.de

Tautomerization Control: Recent theoretical studies have proposed that it may be possible to stabilize a 1H-azirine by starting with its more stable 2H-azirine isomer and exploiting specific electronic and steric factors to favor the less stable tautomer. rsc.orgresearchgate.netrsc.org These computational models suggest an unconventional but plausible route that awaits experimental validation.

| Stabilization Strategy | Principle | Potential Outcome |

| Steric Shielding | Use of bulky substituents to physically block reactive sites. | Increased kinetic stability, longer half-life. |

| Electronic Tuning | Introduction of substituents that modulate the ring's electronic properties. | Reduced antiaromatic character, thermodynamic stabilization. |

| Host-Guest Encapsulation | Isolation of the molecule within a larger host structure. | Prevention of intermolecular reactions, allowing for study in solution. |

| Controlled Tautomerization | Conversion from a stable 2H-azirine precursor under specific conditions. | Formation of a persistent 1H-azirine under ambient conditions. |

Exploration of Novel Reactive Pathways for Synthetic Innovation

The known reactivity of 2,3-dimethyl-1H-azirene is limited but informative. Its formation from the photolysis of hydrazoic acid in the presence of but-2-yne is followed by a rapid ring-opening and rearrangement to dimethylketenimine. thieme-connect.de This suggests a vinylnitrene intermediate, a highly reactive species in its own right.

Future research will likely focus on intercepting the 1H-azirine or its subsequent vinylnitrene intermediate before rearrangement occurs. This could unlock a wealth of novel transformations.

Trapping with Dipolarophiles: The photolysis of azirines is a known method for generating nitrile ylides. wikipedia.org If 2,3-dimethyl-1H-azirene can be coaxed to form a corresponding nitrile ylide, it could be trapped in [3+2] cycloaddition reactions with various dipolarophiles to create a range of five-membered heterocyclic compounds. acs.org

Controlled Ring-Opening: Directing the ring-opening of 2,3-dimethyl-1H-azirene towards different outcomes is a key goal. While C-C bond cleavage leads to a vinylnitrene, C-N bond cleavage is another possibility, which could lead to different reactive intermediates and final products. The choice of substituents and reaction conditions (e.g., photochemical vs. thermal) could influence this selectivity. thieme-connect.dersc.org

Insertion Reactions: The vinylnitrene intermediate generated from the ring-opening of 2,3-dimethyl-1H-azirene could potentially undergo C-H insertion reactions, either intramolecularly or intermolecularly, providing a novel route for C-N bond formation.

Metal-Catalyzed Transformations: The chemistry of the more stable 2H-azirines is often mediated by transition metal catalysts, which enable ring-expansion reactions to form larger heterocycles like imidazoles and pyrimidines. rsc.org A future direction would be to develop catalytic systems that can capture in-situ generated 1H-azirines and channel them into productive synthetic pathways, preventing the typical decomposition routes.

Computational Design and Prediction of Undiscovered Azirene Chemistry

Given the fleeting existence of molecules like 2,3-dimethyl-1H-azirene, computational chemistry is an indispensable tool. researchgate.net It allows for the investigation of structures, stabilities, and reaction mechanisms that are difficult or impossible to study experimentally. rsc.orgresearchgate.net

The future of this field will heavily rely on theoretical predictions to guide experimental efforts:

Mapping Potential Energy Surfaces: High-level quantum mechanical calculations can map out the potential energy surface for the formation and subsequent reactions of 2,3-dimethyl-1H-azirene. This can reveal the activation barriers for desired versus undesired pathways (e.g., cycloaddition vs. rearrangement), helping to identify conditions that could favor a specific outcome. acs.org

Designing Novel Precursors: Computational screening can identify the most promising precursors for generating 1H-azirines. For example, by modeling the pyrolysis or photolysis of various substituted triazoles or vinyl azides, chemists can predict which starting materials are most likely to yield the desired 1H-azirine intermediate under accessible conditions. rsc.orgrsc.org

Predicting Spectroscopic Signatures: Theoretical calculations can predict the characteristic spectroscopic data (e.g., IR, NMR) for transient species. This was critical in the tentative assignment of the IR spectrum of matrix-isolated 2,3-dimethyl-1H-azirene and will be essential for identifying it in future experiments. thieme-connect.de

Machine Learning in Reaction Prediction: The use of neural networks and machine learning is a rapidly growing area in chemistry for predicting reaction outcomes. nih.govnih.gov By training algorithms on known reactions of strained heterocycles, it may become possible to predict entirely new reactions and optimal conditions for the synthetic use of 1H-azirines.

| Computational Method | Application in 1H-Azirene Chemistry | Research Goal |

| Density Functional Theory (DFT) | Calculating structures, energies, and reaction barriers. | To understand stability and predict reaction pathways. rsc.orgacs.org |

| Ab Initio Methods | High-accuracy energy calculations and mapping of potential energy surfaces. | To elucidate complex photochemical and thermal mechanisms. |

| Spectroscopic Prediction | Simulating IR, NMR, and other spectra. | To aid in the identification of transient intermediates. thieme-connect.de |

| Machine Learning Models | Predicting reaction outcomes and yields from input structures and reagents. | To discover novel, high-yielding transformations. nih.gov |

Expanding the Scope of Azirene-Mediated Transformations

Ultimately, the goal of studying 2,3-dimethyl-1H-azirene is to develop it into a useful tool for organic synthesis. The synthetic utility of its more stable 2H-azirine cousins in constructing diverse nitrogen-containing molecules is well-established. rsc.orgresearchgate.net By serving as compact, high-energy building blocks, they can provide rapid access to molecular complexity.

Future research aimed at expanding the synthetic scope of 1H-azirines will focus on:

Tandem Reaction Sequences: Developing one-pot procedures where the 1H-azirine is generated in situ and immediately consumed in a subsequent reaction. This strategy bypasses the need for isolation and leverages the high reactivity of the intermediate for productive bond formation. The pyrolysis of certain triazoles to form indoles and pyrroles via proposed 1H-azirine intermediates is an early example of this concept. rsc.org

Access to Novel Heterocycles: The unique strained structure of the 1H-azirine ring makes it a precursor to scaffolds that are not easily accessible through other means. By controlling its fragmentation and recombination pathways, it could be used to synthesize novel azetidines, pyrroles, pyridines, and other complex heterocyclic systems.

Asymmetric Catalysis: If the transient 1H-azirine can be intercepted by a chiral catalyst, it could open the door to enantioselective transformations. This would be a significant advance, allowing for the synthesis of valuable, optically active nitrogen-containing compounds. While challenging, the development of asymmetric transformations of racemic aziridines provides a template for how this might be approached. acs.org

The exploration of 2,3-dimethyl-1H-azirene and its derivatives stands at the frontier of heterocyclic chemistry. While significant hurdles remain, the convergence of advanced computational methods, innovative strategies for stabilization, and creative synthetic design promises to transform these transient species from chemical curiosities into powerful reagents for molecular construction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-1H-azirene, and how can purity be validated?

- The compound is typically synthesized via thermolysis or photolysis of precursor hydrazonium salts. For example, trimethylhydrazonium iodide derivatives can yield azirines under controlled pyrolysis (80–81°C at 0.03 mm Hg) . Purity validation requires multi-method characterization:

- NMR : Analyze δ values for methyl groups and azirine ring protons (e.g., δ 2.48–2.68 for methylene protons) .

- IR : Confirm absence of precursor impurities using peaks like 2230 cm⁻¹ (C≡N) and 1735 cm⁻¹ (C=O) .

- UV-Vis : Monitor λmax at 242 nm (ε = 14,000 in cyclohexane) to confirm azirine conjugation .

Q. What safety protocols are critical when handling 2,3-Dimethyl-1H-azirene in the lab?

- Due to its reactive strained ring, use inert atmospheres (N₂/Ar) and cold traps during synthesis. Personal protective equipment (PPE) should include nitrile gloves, vapor-resistant goggles, and flame-retardant lab coats. Spills require neutralization with silica-based absorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of 2,3-Dimethyl-1H-azirene be experimentally mapped?

- Conduct controlled thermolysis (e.g., 500°C in quartz tubes) and analyze products via:

- Chromatography : Thick-layer chromatography (20% ether-hexane) isolates decomposition products like 2,5-dimethyl-6-phenylpyridine .

- Mass Spectrometry : Compare fragmentation patterns (e.g., m/z 183 for parent ion vs. m/z 171 for pyridine derivatives) .

- Kinetic Studies : Monitor reaction half-lives under varying temperatures to derive activation parameters .

Q. What spectroscopic methods resolve contradictions in reported UV/Vis and ionization data for azirines?

- Discrepancies in UV λmax (e.g., 242 nm vs. 290 nm) may arise from solvent polarity or measurement artifacts. Mitigate this by:

- Solvent Standardization : Use cyclohexane for low-polarity environments to minimize solvatochromic shifts .

- Multiphoton Ionization : Cross-validate appearance energy (AE) values using 248 nm and 193 nm lasers to account for wavelength-dependent ionization efficiency .

Q. How can reaction mechanisms involving 2,3-Dimethyl-1H-azirine be probed using isotopic labeling or computational modeling?

- Isotopic Tracers : Introduce ¹⁵N or deuterated methyl groups to track ring-opening pathways via NMR or MS .

- DFT Calculations : Simulate transition states for azirine ring-opening reactions (e.g., [2+2] cycloadditions) to predict regioselectivity and compare with experimental outcomes .

Q. What experimental designs address conflicting data on azirine reactivity with nucleophiles?

- Contradictions in nucleophilic addition rates (e.g., amine vs. thiol reactivity) can be resolved by:

- Competitive Kinetics : Co-incubate azirine with equimolar nucleophiles and quantify adducts via HPLC .

- Steric/Electronic Probes : Use substituent-modified azirines (e.g., electron-withdrawing groups) to isolate electronic effects from steric hindrance .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.